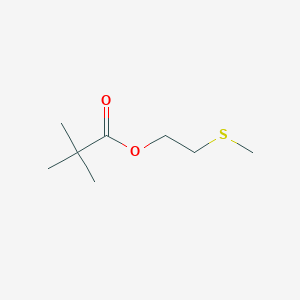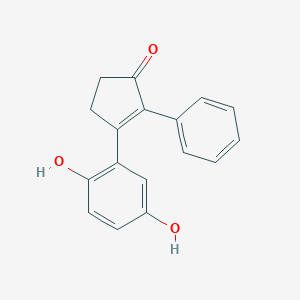![molecular formula C30H46O2Si2 B14231906 1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} CAS No. 630402-73-2](/img/structure/B14231906.png)
1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is a complex organic compound characterized by its unique structure, which includes a phenylene group and tri(propan-2-yl)silyl groups attached to prop-2-yn-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} typically involves the reaction of 1,4-dibromobenzene with tri(propan-2-yl)silylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Functionalized derivatives with various substituents on the phenylene ring.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} involves its interaction with specific molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene and silyl groups can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis(prop-2-yn-1-one): Lacks the tri(propan-2-yl)silyl groups, resulting in different reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-trimethylsilylprop-2-yn-1-one): Contains trimethylsilyl groups instead of tri(propan-2-yl)silyl groups, leading to variations in steric and electronic properties.
Uniqueness
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is unique due to the presence of tri(propan-2-yl)silyl groups, which impart distinct steric and electronic characteristics. These features enhance its utility in specific applications, such as materials science and organic synthesis, where precise control over molecular interactions is crucial.
Properties
CAS No. |
630402-73-2 |
|---|---|
Molecular Formula |
C30H46O2Si2 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
3-tri(propan-2-yl)silyl-1-[4-[3-tri(propan-2-yl)silylprop-2-ynoyl]phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C30H46O2Si2/c1-21(2)33(22(3)4,23(5)6)19-17-29(31)27-13-15-28(16-14-27)30(32)18-20-34(24(7)8,25(9)10)26(11)12/h13-16,21-26H,1-12H3 |
InChI Key |
UUSMRUIJUNNAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(=O)C1=CC=C(C=C1)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)




![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)


![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
